1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988554
InChI: InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-5-7(19)1-2-10(11)20(21)22/h1-5H
SMILES:
Molecular Formula: C13H5F5INO3
Molecular Weight: 445.08 g/mol

1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC17988554

Molecular Formula: C13H5F5INO3

Molecular Weight: 445.08 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C13H5F5INO3
Molecular Weight 445.08 g/mol
IUPAC Name 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-5-7(19)1-2-10(11)20(21)22/h1-5H
Standard InChI Key RLXVWAIYZNBOCC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene, reflects its biphenyl ether backbone with distinct substituents (Table 1) . The molecular formula C₁₃H₅F₅INO₃ corresponds to a molecular weight of 445.08 g/mol, as computed by PubChem .

Table 1: Key Identifiers of 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

PropertyValueSource
IUPAC Name1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene
Molecular FormulaC₁₃H₅F₅INO₃
Molecular Weight445.08 g/mol
CAS Registry Number2244088-49-9
SMILESC1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)N+[O-]

The SMILES notation delineates a benzene ring (A) substituted with fluorine at positions 1 and 3, a trifluoromethyl group at position 5, and a phenoxy group at position 2. The phenoxy ring (B) bears iodine at position 5 and a nitro group at position 2 .

Synthesis and Manufacturing

General Synthetic Strategy

The compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a fluoronitroarene and a halogenated phenol (Figure 1) . A representative pathway involves:

  • Reagents: 2-Bromo-3-fluorophenol and 5-iodo-2-nitrofluorobenzene.

  • Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions: 110°C for 12–24 hours under inert atmosphere .

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes SNAr efficiency
SolventDMFEnhances nucleophilicity
Reaction Time18 hoursBalances conversion and side reactions

Yields typically range from 72–85%, with purity achieved via recrystallization from dichloromethane and petroleum ether .

Challenges in Scale-Up

  • Iodine Stability: The C–I bond’s susceptibility to homolytic cleavage necessitates strict temperature control.

  • Nitro Group Reactivity: Competitive reduction of the nitro group may occur under elevated temperatures, requiring stoichiometric precision .

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilicity (predicted logP = 3.8) due to its trifluoromethyl and iodine substituents, favoring solubility in organic solvents like DCM and THF. Aqueous solubility is negligible (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal instability .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons resonate at δ 7.99–6.85 ppm, with splitting patterns consistent with meta-fluorine coupling .

  • ¹³C NMR: Peaks at δ 155.1 ppm (C–O ether) and δ 140.3 ppm (C–I) confirm connectivity .

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